Cas no 2172457-06-4 (2-5-(2-methoxyethyl)-1-(pentan-3-yl)-1H-1,2,3-triazol-4-ylethan-1-amine)

2-5-(2-methoxyethyl)-1-(pentan-3-yl)-1H-1,2,3-triazol-4-ylethan-1-amine structure
2172457-06-4 structure
商品名:2-5-(2-methoxyethyl)-1-(pentan-3-yl)-1H-1,2,3-triazol-4-ylethan-1-amine
CAS番号:2172457-06-4
MF:C12H24N4O
メガワット:240.345162391663
CID:5568547
PubChem ID:165596837

2-5-(2-methoxyethyl)-1-(pentan-3-yl)-1H-1,2,3-triazol-4-ylethan-1-amine 化学的及び物理的性質

名前と識別子

    • 2172457-06-4
    • EN300-1598274
    • 2-[5-(2-methoxyethyl)-1-(pentan-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-amine
    • 2-5-(2-methoxyethyl)-1-(pentan-3-yl)-1H-1,2,3-triazol-4-ylethan-1-amine
    • インチ: 1S/C12H24N4O/c1-4-10(5-2)16-12(7-9-17-3)11(6-8-13)14-15-16/h10H,4-9,13H2,1-3H3
    • InChIKey: UOQJXSBOAPJIHS-UHFFFAOYSA-N
    • ほほえんだ: O(C)CCC1=C(CCN)N=NN1C(CC)CC

計算された属性

  • せいみつぶんしりょう: 240.19501140g/mol
  • どういたいしつりょう: 240.19501140g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 17
  • 回転可能化学結合数: 8
  • 複雑さ: 199
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 66Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.9

2-5-(2-methoxyethyl)-1-(pentan-3-yl)-1H-1,2,3-triazol-4-ylethan-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1598274-50mg
2-[5-(2-methoxyethyl)-1-(pentan-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-amine
2172457-06-4
50mg
$1632.0 2023-09-23
Enamine
EN300-1598274-10000mg
2-[5-(2-methoxyethyl)-1-(pentan-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-amine
2172457-06-4
10000mg
$8357.0 2023-09-23
Enamine
EN300-1598274-0.5g
2-[5-(2-methoxyethyl)-1-(pentan-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-amine
2172457-06-4
0.5g
$1866.0 2023-07-10
Enamine
EN300-1598274-1.0g
2-[5-(2-methoxyethyl)-1-(pentan-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-amine
2172457-06-4
1.0g
$1944.0 2023-07-10
Enamine
EN300-1598274-100mg
2-[5-(2-methoxyethyl)-1-(pentan-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-amine
2172457-06-4
100mg
$1711.0 2023-09-23
Enamine
EN300-1598274-1000mg
2-[5-(2-methoxyethyl)-1-(pentan-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-amine
2172457-06-4
1000mg
$1944.0 2023-09-23
Enamine
EN300-1598274-5000mg
2-[5-(2-methoxyethyl)-1-(pentan-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-amine
2172457-06-4
5000mg
$5635.0 2023-09-23
Enamine
EN300-1598274-10.0g
2-[5-(2-methoxyethyl)-1-(pentan-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-amine
2172457-06-4
10.0g
$8357.0 2023-07-10
Enamine
EN300-1598274-2500mg
2-[5-(2-methoxyethyl)-1-(pentan-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-amine
2172457-06-4
2500mg
$3809.0 2023-09-23
Enamine
EN300-1598274-0.25g
2-[5-(2-methoxyethyl)-1-(pentan-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-amine
2172457-06-4
0.25g
$1789.0 2023-07-10

2-5-(2-methoxyethyl)-1-(pentan-3-yl)-1H-1,2,3-triazol-4-ylethan-1-amine 関連文献

2-5-(2-methoxyethyl)-1-(pentan-3-yl)-1H-1,2,3-triazol-4-ylethan-1-amineに関する追加情報

Compound CAS No. 2172457-06-4: 2-[5-(2-methoxyethyl)-1-(pentan-3-yl)-1H-1,2,3-triazol-4-yl]ethanamine

The compound with CAS No. 2172457-06-4, known as 2-[5-(2-methoxyethyl)-1-(pentan-3-yl)-1H-1,2,3-triazol-4-yl]ethanamine, is a highly specialized organic molecule with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique structure, which includes a triazole ring system and an ethanamine functional group. The presence of the triazole moiety makes it particularly interesting for researchers in the field of medicinal chemistry due to its ability to act as a bioisostere or a linker in drug design.

Recent studies have highlighted the importance of triazole-containing compounds in the development of novel therapeutics. For instance, researchers have explored the use of this compound as a building block for creating bioactive molecules with enhanced pharmacokinetic properties. The methoxyethyl group within the structure contributes to the molecule's solubility and stability, making it suitable for various biological assays. Additionally, the pentan-3-yl substituent adds bulk to the molecule, potentially influencing its interactions with biological targets.

The synthesis of this compound involves a multi-step process that typically includes nucleophilic substitution and cyclization reactions. The use of click chemistry principles has been reported in some synthetic routes, enabling efficient and selective formation of the triazole ring. This approach not only enhances the yield but also ensures high purity, which is critical for downstream applications in drug discovery.

In terms of applications, this compound has shown promise in several areas. For example, it has been investigated as a potential inhibitor of enzymes involved in inflammatory pathways, suggesting its role in anti-inflammatory drug development. Furthermore, its ability to act as a ligand in metalloproteomics has opened new avenues for studying metalloenzyme activity and regulation.

Recent advancements in computational chemistry have also facilitated a deeper understanding of this compound's properties. Molecular docking studies have revealed potential binding modes with key biological targets, providing insights into its mechanism of action. These findings are particularly valuable for optimizing its structure to improve potency and selectivity.

Moreover, the compound's stability under physiological conditions has been thoroughly evaluated, demonstrating its suitability for in vivo studies. Preclinical data indicate that it exhibits favorable pharmacokinetic profiles, including moderate absorption and prolonged half-life. These characteristics make it an attractive candidate for further development into therapeutic agents.

In conclusion, CAS No. 2172457-06-4, or 2-[5-(2-methoxyethyl)-1-(pentan-3-yl)-1H-1,2,3-triazol-4-yl]ethanamine, represents a significant advancement in the field of organic synthesis and drug discovery. Its unique structure and promising biological properties position it as a valuable tool for researchers aiming to develop innovative therapeutic solutions.

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